3-Amino-1-[2-(propan-2-yl)phenyl]thiourea
Overview
Description
3-Amino-1-[2-(propan-2-yl)phenyl]thiourea (3APT) is an organic compound containing a thiourea group . It is a versatile compound that has a wide range of applications in the fields of chemistry, pharmaceuticals, and biochemistry.
Molecular Structure Analysis
The molecular weight of 3APT is 209.32 g/mol . The IUPAC name is N-(2-isopropylphenyl)hydrazinecarbothioamide . The InChI code is 1S/C10H15N3S/c1-7(2)8-5-3-4-6-9(8)12-10(14)13-11/h3-7H,11H2,1-2H3,(H2,12,13,14) .
Chemical Reactions Analysis
Thiourea derivatives, such as 3APT, are extensively used in organocatalysis due to their ability to enhance catalytic activity through hydrogen bonding and acid-base interactions. They have been shown to be useful in a variety of chemical reactions, including Ugi four-component reactions and the aminolysis of propylene carbonate.
Physical And Chemical Properties Analysis
Scientific Research Applications
Chiral Derivatizing Agents for Amino Acids
The application of thiourea derivatives as chiral derivatizing agents for the resolution of compounds possessing an amino group has been demonstrated. (1S,2S)- or (1R,2R)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate, for example, has been shown to resolve a series of alpha-amino acids. The diastereomeric thiourea derivatives produced were separated by reversed-phase high-performance liquid chromatography, showcasing their utility in analytical chemistry for enantiomeric separation of amino acids (M. Péter, A. Péter, & F. Fülöp, 2000).
Enantiodifferentiation by NMR Spectroscopy
Thiourea derivatives have been compared as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. This highlights the versatility of thiourea derivatives in facilitating the distinction between enantiomeric substrates by modifying their NMR signals, thereby aiding in the structural elucidation and purity assessment of chiral compounds (Alessandra Recchimurzo et al., 2020).
Organocatalysis
Thioureas are extensively used in organocatalysis due to their ability to enhance catalytic activity through hydrogen bonding and acid-base interactions. Research has shown that modifying thiourea motifs with functional groups can lead to the development of novel catalysts for a variety of chemical reactions. This includes their application in Ugi four-component reactions and the aminolysis of propylene carbonate, demonstrating the potential of thiourea derivatives in synthetic organic chemistry (R. Nickisch, S. M. Gabrielsen, & M. Meier, 2020).
Chemical Sensors
Thiourea derivatives have also been explored as chemical sensors, particularly in the detection of metal ions. The binding behavior of thiourea derivatives towards metal ions, such as mercury, has been studied using various spectroscopic methods, indicating the potential of these compounds in environmental monitoring and analytical chemistry (F. Ngah et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-amino-3-(2-propan-2-ylphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-7(2)8-5-3-4-6-9(8)12-10(14)13-11/h3-7H,11H2,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSGYRCXZGEYHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-[2-(propan-2-yl)phenyl]thiourea | |
CAS RN |
1039924-20-3 | |
Record name | 3-amino-1-[2-(propan-2-yl)phenyl]thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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